molecular formula C11H12O8S B15175461 5-(3-Sulphopropoxy)isophthalic acid CAS No. 93820-01-0

5-(3-Sulphopropoxy)isophthalic acid

Cat. No.: B15175461
CAS No.: 93820-01-0
M. Wt: 304.27 g/mol
InChI Key: UTCFIWKVMIMCFB-UHFFFAOYSA-N
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Description

5-(3-Sulphopropoxy)isophthalic acid is a derivative of isophthalic acid (CAS 121-91-5), a key aromatic dicarboxylic acid widely used in polymer synthesis and coordination chemistry. These attributes make it valuable in applications ranging from advanced polymers to metal-organic frameworks (MOFs) .

Properties

CAS No.

93820-01-0

Molecular Formula

C11H12O8S

Molecular Weight

304.27 g/mol

IUPAC Name

5-(3-sulfopropoxy)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H12O8S/c12-10(13)7-4-8(11(14)15)6-9(5-7)19-2-1-3-20(16,17)18/h4-6H,1-3H2,(H,12,13)(H,14,15)(H,16,17,18)

InChI Key

UTCFIWKVMIMCFB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OCCCS(=O)(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Sulphopropoxy)isophthalic acid typically involves the reaction of isophthalic acid with 3-chloropropyl sulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of isophthalic acid reacts with the chloropropyl sulfonic acid to form the sulphopropoxy derivative. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of 5-(3-Sulphopropoxy)isophthalic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Sulphopropoxy)isophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(3-Sulphopropoxy)isophthalic acid is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of polymers, dyes, and pharmaceuticals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .

Medicine: Its derivatives are being investigated for their antimicrobial and anticancer properties .

Industry: In the industrial sector, 5-(3-Sulphopropoxy)isophthalic acid is used in the production of specialty chemicals, including surfactants and corrosion inhibitors. It is also employed in the formulation of advanced materials with enhanced properties .

Mechanism of Action

The mechanism of action of 5-(3-Sulphopropoxy)isophthalic acid involves its interaction with specific molecular targets. The sulphopropoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Similar Isophthalic Acid Derivatives

Below, 5-(3-Sulphopropoxy)isophthalic acid is compared to structurally related compounds, focusing on functional groups, synthesis, properties, and applications.

2.1 Functional Group and Structural Differences
Compound Substituent Key Features
5-(3-Sulphopropoxy)isophthalic acid -O-(CH₂)₃-SO₃H (sulphopropoxy) High hydrophilicity, strong acidity (pKa ~1–2), ionic conductivity .
5-(4-Acetoxybenzamido)isophthalic acid -NHCOC₆H₄-OAc (acetoxybenzamido) Fluorescent properties, moderate solubility in DMAc, thermal stability (~300°C) .
5-[(2-Hydroxynaphthalen-1-yl)diazenyl]isophthalic acid (NDI) -N=N-C₁₀H₆-OH (diazenyl) Electrochemical activity, broad redox potential window, used in sensor electrodes .
Isophthalic acid (CAS 121-91-5) -H (parent compound) Low solubility in water, high thermal stability, used in polyesters and polyamides .
2.3 Physicochemical Properties
  • Solubility :
    • The sulphopropoxy group confers superior water solubility compared to hydrophobic derivatives like NDI or acetoxybenzamido analogs .
    • Acetoxybenzamido derivatives dissolve in polar aprotic solvents (e.g., DMAc, NMP) due to amide linkages .
  • Thermal Stability :
    • Sulphopropoxy derivatives may exhibit lower thermal stability than acetoxybenzamido polyamides (stable up to 300°C) due to sulfonic acid decomposition (~200–250°C) .
  • Acidity: The sulfonic acid group (pKa ~1–2) enhances acidity relative to carboxylic (pKa ~4–5) or phenolic (pKa ~10) groups in other derivatives .

Research Findings and Industrial Relevance

  • Market Trends : Isophthalic acid derivatives are projected to grow at a CAGR of 3.8% (2020–2025), driven by demand in polymers and electronics .
  • Thermal Limitations : Sulphopropoxy groups may restrict high-temperature polymer applications but are advantageous in aqueous or ionic environments .

Biological Activity

5-(3-Sulphopropoxy)isophthalic acid is a derivative of isophthalic acid, which has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant case studies and research findings.

5-(3-Sulphopropoxy)isophthalic acid has the molecular formula C11H12O8S and a molecular weight of 288.28 g/mol. The compound features a sulfonate group that may enhance its solubility and biological activity compared to other isophthalic acid derivatives.

Mechanisms of Biological Activity

The biological activity of 5-(3-Sulphopropoxy)isophthalic acid can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Recent studies indicate that derivatives of isophthalic acid, including this compound, can act as type-2 protein kinase inhibitors. This mechanism is crucial in cancer therapies as it can disrupt signaling pathways that promote tumor growth and survival .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that 5-(3-Sulphopropoxy)isophthalic acid exhibits significant cytotoxic effects against various cancer cell lines, including liver (HepG2), breast (MCF-7), and leukemia (K562) cells. The compound demonstrated an IC50 value ranging from 3.42 to 8.84 µM across different cell lines, indicating potent anti-cancer properties .

Cytotoxicity Studies

A comparative analysis of the cytotoxic effects of 5-(3-Sulphopropoxy)isophthalic acid against various cancer cell lines is summarized in the table below:

Cell Line IC50 (µM) Mechanism
K5623.42Apoptosis induction
HL-607.04Cell cycle arrest
MCF-74.91Inhibition of proliferation
HepG28.84Disruption of metabolic pathways

Case Study: Anticancer Activity

In a study published in PubMed, researchers synthesized several isophthalic acid derivatives, including 5-(3-Sulphopropoxy)isophthalic acid, and evaluated their anticancer properties. The findings revealed that this compound not only inhibited the growth of cancer cells but also induced apoptosis through the activation of caspase pathways .

Safety and Toxicology

The safety profile of 5-(3-Sulphopropoxy)isophthalic acid has been assessed through various toxicological studies. Preliminary data suggest low acute toxicity with an LD50 greater than 2000 mg/kg in animal models, indicating a favorable safety margin for potential therapeutic applications . However, comprehensive long-term studies are necessary to fully understand its safety profile.

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